N-(2-fluorophenyl)azepane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-7-3-4-8-12(11)15-13(17)16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPERKTIEXOBQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)azepane-1-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Pd/LA-catalyzed decarboxylation reaction has been reported to be effective in synthesizing N-aryl azepane derivatives . This reaction proceeds smoothly under mild conditions with a broad reaction scope, producing CO2 as a byproduct.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)azepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-fluorophenyl)azepane-1-carboxylic acid, while reduction may produce N-(2-fluorophenyl)azepane .
Scientific Research Applications
N-(2-fluorophenyl)azepane-1-carboxamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between N-(2-fluorophenyl)azepane-1-carboxamide and related compounds:
Key Observations:
- Ring Modifications : The diazepane analog (7-membered ring with two nitrogens) introduces additional hydrogen-bonding sites and conformational flexibility compared to the azepane core .
- In contrast, Lufenuron’s phenoxy and chloro-trifluoromethyl groups contribute to its insecticidal activity .
- Functional Groups: The oxo group in the diazepane compound may influence tautomerism or binding affinity, while Lufenuron’s benzamide-phenoxy linkage is critical for chitin synthesis inhibition .
Research Findings and Bioactivity
- N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4-diazepane-1-carboxamide : Structural similarity analysis (0.8) suggests shared pharmacophoric features with the target compound, though the trifluoromethyl group and diazepane ring may alter target selectivity .
- Lufenuron: Demonstrated efficacy as an insect growth regulator due to its benzamide-phenoxy scaffold, with preliminary trials indicating concentration-dependent activity .
Q & A
Q. What are the key considerations for synthesizing N-(2-fluorophenyl)azepane-1-carboxamide?
The synthesis typically involves multi-step processes starting with halogenated precursors. Critical steps include:
- Ring formation : Cyclization of azepane via nucleophilic substitution or condensation reactions under controlled pH and temperature .
- Fluorophenyl incorporation : Suzuki-Miyaura coupling or Ullmann-type reactions to introduce the 2-fluorophenyl group, ensuring regioselectivity .
- Carboxamide linkage : Activation of carboxylic acid intermediates (e.g., using EDCI/HOBt) followed by coupling with amines . Purity is verified via HPLC (>95%) and NMR (e.g., ¹H/¹³C for aromatic protons at δ 7.2–7.8 ppm) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the fluorophenyl group (e.g., meta/para coupling patterns) and azepane ring conformation .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₃H₁₅FN₂O: [M+H]+ calc. 250.1218) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the azepane ring and carboxamide orientation .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization) .
- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., IC₅₀ <10 µM in HeLa) .
- Solubility/logP : Use shake-flask method to assess bioavailability (logP ~2.5) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki coupling efficiency (yield improvement from 60% to 85%) .
- Solvent effects : Compare DMF vs. THF for carboxamide coupling; THF reduces side-products by 20% .
- Temperature control : Microwave-assisted synthesis reduces cyclization time from 12h to 2h at 120°C .
Q. How do structural analogs compare in target binding affinity?
- Substituent analysis : Replace 2-fluorophenyl with 4-fluorophenyl to assess SAR (e.g., 10-fold lower IC₅₀ in kinase assays) .
- Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .
- Metabolic stability : Compare t₁/₂ in liver microsomes; methyl substituents on azepane improve stability by 40% .
Q. How to resolve contradictions in biological assay data?
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-target reduction) alongside enzymatic assays .
- Counter-screening : Test against off-target receptors (e.g., GPCR panels) to rule out non-specific effects .
- Dose-response curves : Use 8-point dilution series to minimize false positives/negatives in cytotoxicity data .
Q. What strategies improve stability during storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the carboxamide group .
- Light sensitivity : Use amber vials to avoid photodegradation (UV-Vis stability >90% after 30 days) .
- pH buffers : Maintain pH 6–7 in aqueous solutions to prevent azepane ring oxidation .
Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
